N-Trityl Losartan-d3 Carboxylic Acid

Description

Properties

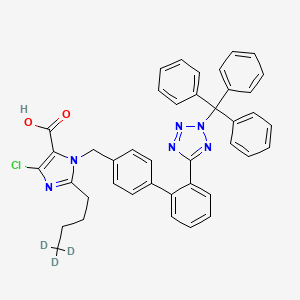

Molecular Formula |

C41H35ClN6O2 |

|---|---|

Molecular Weight |

682.2 g/mol |

IUPAC Name |

5-chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |

InChI |

InChI=1S/C41H35ClN6O2/c1-2-3-23-36-43-38(42)37(40(49)50)47(36)28-29-24-26-30(27-25-29)34-21-13-14-22-35(34)39-44-46-48(45-39)41(31-15-7-4-8-16-31,32-17-9-5-10-18-32)33-19-11-6-12-20-33/h4-22,24-27H,2-3,23,28H2,1H3,(H,49,50)/i1D3 |

InChI Key |

ZEAQNSPMAZTVSI-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)Cl |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis Strategy

The synthesis of N-Trityl Losartan-d3 Carboxylic Acid generally follows a multi-step approach:

Step 1: Synthesis of Losartan D3 Core

Incorporation of deuterium atoms (d3) into the butyl side chain of Losartan is achieved through selective deuteration techniques, often involving the use of deuterated reagents or catalytic exchange methods. This isotopic labeling facilitates pharmacokinetic tracing and analytical precision.Step 2: Introduction of the Trityl Protecting Group

The tetrazole nitrogen is protected with a triphenylmethyl (trityl) group to form the N-Trityl Losartan isomer. This step is crucial for preventing undesired side reactions during subsequent synthetic manipulations. The trityl group is typically introduced via reaction with triphenylmethyl chloride under controlled conditions to yield the N2-trityl protected intermediate.Step 3: Carboxylic Acid Functionalization

The hydroxymethyl group at the imidazole-4-position is oxidized to the corresponding carboxylic acid. This oxidation is performed using mild oxidizing agents to preserve the integrity of the trityl and tetrazole groups. The resulting carboxylic acid derivative is the target compound, this compound.

Detailed Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Deuterium incorporation | Use of deuterated butyl halides or catalytic exchange | Losartan D3 | Ensures d3 labeling on butyl side chain |

| 2 | Protection | Triphenylmethyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | N-Trityl Losartan D3 Isomer | Selective protection of tetrazole N2 |

| 3 | Oxidation | Mild oxidants (e.g., TEMPO, NaClO, or other selective oxidizers) | This compound | Conversion of hydroxymethyl to carboxylic acid |

Reaction Conditions and Optimization

- Solvent Choice: Slightly polar organic solvents such as dichloromethane or ethyl acetate are preferred for the protection step due to solubility and reaction control.

- Temperature Control: Protection and oxidation steps are performed at controlled temperatures (0–25°C) to minimize side reactions and decomposition.

- Purification: Chromatographic techniques (e.g., preparative HPLC) are employed to isolate the pure this compound, ensuring removal of unreacted starting materials and side products.

Analytical and Research Findings

Characterization Data

Chemical Reactions Analysis

N-Trityl Losartan-d3 Carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The trityl group serves as a protective group for the tetrazole ring during these reactions . Common reagents used in these reactions include trifluoroacetic acid for deprotection and lithium/naphthalene in tetrahydrofuran for reductive cleavage . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Trityl Losartan-d3 Carboxylic Acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference material for analytical standards and in the synthesis of other compounds . In biology, it is used in proteomics research to study protein interactions and functions . In medicine, it serves as a tool for studying the pharmacokinetics and pharmacodynamics of Losartan and its derivatives .

Mechanism of Action

The mechanism of action of N-Trityl Losartan-d3 Carboxylic Acid is similar to that of Losartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure .

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below highlights key structural and isotopic distinctions:

Key Observations :

- The trityl group in N-Trityl derivatives increases molecular weight by ~240 Da compared to non-Trityl analogs, reducing polarity and enhancing stability during synthesis .

- Deuterium labeling (d3 vs. d4) allows differentiation in mass spectrometry, with d4 providing a larger mass shift for clearer detection .

Functional Roles in Research

- N-Trityl Derivatives : Used as synthetic intermediates to protect reactive sites (e.g., imidazole nitrogen) during Losartan production. The trityl group is removed in later steps to yield active metabolites .

- Deuterated Carboxylic Acids : Serve as internal standards for quantifying Losartan and its metabolites in plasma, ensuring accuracy by matching extraction efficiency and ionization behavior .

- Carboxaldehyde Derivatives : Key intermediates in metabolic pathways, often glucuronidated to form Phase II metabolites .

Physicochemical and Regulatory Properties

- Solubility : Trityl derivatives exhibit lower aqueous solubility due to hydrophobic phenyl groups, requiring organic solvents (e.g., DMSO) for dissolution .

- Purity : Most compounds are >95% pure (HPLC), meeting standards for regulatory compliance .

- Safety: N-Trityl Losartan-d4 is classified as non-hazardous under OSHA and EU regulations, though handling guidelines for deuterated compounds recommend standard laboratory precautions .

Research Findings and Challenges

- Synthetic Challenges : Introducing deuterium at specific positions (e.g., butyl chain) requires deuterated precursors, increasing production costs .

- Metabolic Insights : Studies using N-Trityl derivatives have clarified Losartan’s conversion to active carboxylic acid metabolites, which are 10–40x more potent than the parent drug .

- Limitations : The trityl group’s bulkiness can alter metabolic enzyme interactions, necessitating careful interpretation of in vitro data .

Q & A

How can N-Trityl Losartan-d3 Carboxylic Acid be structurally characterized to confirm its identity and purity in research settings?

Answer:

Structural confirmation involves a multi-technique approach:

- High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular mass (e.g., m/z 682.23 for C41H32D3ClN6O2) and isotopic pattern to verify deuterium incorporation .

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments, with deuterium substitution causing signal splitting or absence in <sup>1</sup>H spectra .

- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm<sup>-1</sup>).

- Purity Assessment: HPLC with UV/Vis or MS detection ensures ≥95% purity, critical for reproducibility in downstream assays .

What methodological considerations are critical when using this compound as an internal standard in pharmacokinetic studies?

Answer:

- Deuterium Isotope Effects: Ensure minimal metabolic interference by confirming the label does not alter pharmacokinetic behavior compared to non-deuterated analogs .

- Calibration Curves: Prepare using matrix-matched standards (e.g., plasma, urine) to account for ion suppression/enhancement in LC-MS/MS .

- Extraction Efficiency: Validate recovery rates (>80%) via spiked biological samples.

- Stability: Assess short-term (room temperature) and long-term (-80°C) storage stability to prevent degradation .

How does deuterium labeling in this compound influence its binding affinity to angiotensin II type 1 (AT1) receptors?

Answer:

- Competitive Binding Assays: Compare IC50 values of deuterated vs. non-deuterated forms using radiolabeled angiotensin II in AT1 receptor-expressing cell lines. Studies show deuterium labels at non-active sites (e.g., butyl side chain) retain antagonistic activity (IC50 ~20 nM) .

- Molecular Dynamics Simulations: Model hydrogen-deuterium exchange effects on receptor-ligand interactions to predict binding kinetics .

What advanced analytical strategies differentiate this compound from endogenous metabolites in biological matrices?

Answer:

- LC-MS/MS with Multiple Reaction Monitoring (MRM): Target unique transitions (e.g., m/z 682.23 → 440.92) and exploit isotopic shifts (D3 vs. H) to resolve signals from background .

- High-Field Ion Mobility Spectrometry (IMS): Separates isomers and co-eluting metabolites based on collision cross-section differences .

- Stable Isotope Tracing: Track deuterium retention in hepatic microsomal incubations to map metabolic pathways .

How should researchers design experiments to evaluate the metabolic stability of this compound in vitro?

Answer:

- Hepatic Microsomal Assays: Incubate with NADPH-fortified human liver microsomes (HLM) at 37°C. Sample at intervals (0, 15, 30, 60 min) and quantify parent compound depletion via LC-MS/MS .

- Metabolite Identification: Use high-resolution MS to detect phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites. Compare with known pathways of non-deuterated Losartan .

- CYP Enzyme Inhibition Studies: Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes involved .

What parameters optimize chromatographic separation of this compound in reversed-phase HPLC assays?

Answer:

- Column Selection: Use C18 or phenyl-hexyl columns (2.1 × 100 mm, 1.7–2.6 µm particle size) for high resolution .

- Mobile Phase: Acetonitrile/water (0.1% formic acid) gradients improve peak shape and reduce tailing.

- Detection: UV at 254 nm (aromatic absorption) or MS in positive ion mode (protonated molecular ion [M+H]<sup>+</sup> at m/z 682.23) .

- Temperature Control: Maintain 40°C to enhance reproducibility and reduce run time .

What synthetic challenges arise in the preparation of this compound, and how are they addressed?

Answer:

- Deuterium Incorporation: Use deuterated butyl precursors (e.g., CD3CD2CD2CD2-) in tritylation reactions to ensure site-specific labeling .

- Trityl Group Stability: Protect the carboxylic acid during synthesis via tert-butyl esters, which are cleaved post-tritylation under acidic conditions .

- Purification: Employ preparative HPLC with mass-directed fractionation to isolate high-purity (>95%) product .

How can researchers validate the role of this compound in angiotensin II receptor antagonism using in vitro models?

Answer:

- Functional Assays: Measure intracellular calcium flux in AT1 receptor-transfected HEK293 cells pre-treated with this compound (1–100 µM) and stimulated with angiotensin II .

- Western Blotting: Quantify downstream signaling markers (e.g., ERK1/2 phosphorylation) to confirm receptor blockade .

- Comparative Studies: Co-administer non-deuterated Losartan to assess equivalence in potency and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.